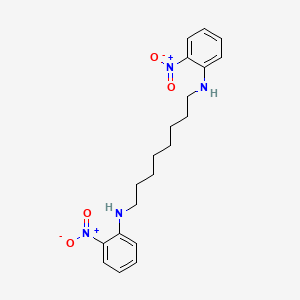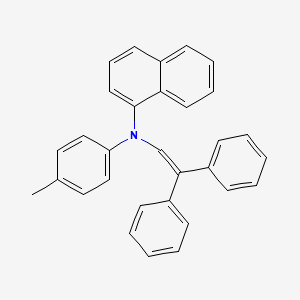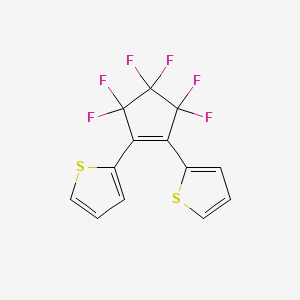![molecular formula C25H31N7O4 B14232823 N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide CAS No. 801297-79-0](/img/structure/B14232823.png)
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes amino acid residues and a hydrazinecarbonyl group. Its unique configuration makes it a subject of interest in biochemical and pharmaceutical research.
Métodos De Preparación
The synthesis of N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common synthetic routes include:
Peptide Coupling Reactions: Using reagents like carbodiimides (e.g., EDC, DCC) to facilitate the formation of peptide bonds between amino acids.
Hydrazinecarbonyl Introduction: Incorporating the hydrazinecarbonyl group through reactions with hydrazine derivatives under controlled conditions.
Deprotection Steps: Removing protecting groups to yield the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing automated peptide synthesizers and large-scale reactors.
Análisis De Reacciones Químicas
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially altering its functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify specific parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinecarbonyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the amino acid residues or the hydrazinecarbonyl group.
Aplicaciones Científicas De Investigación
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying peptide chemistry.
Biology: Investigated for its potential role in protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in drug design and development.
Industry: Utilized in the development of novel materials and biochemical assays.
Mecanismo De Acción
The mechanism of action of N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, or protein synthesis.
Comparación Con Compuestos Similares
N-{2-[(2S)-2-Aminobutanoyl]hydrazinecarbonyl}-L-phenylalanyl-L-tryptophanamide can be compared to other peptide-based compounds, such as:
N-[(2S)-2-Ammonio-3-phenylpropanoyl]-L-phenylalanylglycyl-L-leucyl-L-methioninamide: Similar in structure but with different amino acid residues.
({N-[(2S)-2-Ammoniopropanoyl]-L-phenylalanyl}amino)acetate: Another peptide derivative with distinct functional groups.
The uniqueness of this compound lies in its specific combination of amino acids and the presence of the hydrazinecarbonyl group, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
801297-79-0 |
|---|---|
Fórmula molecular |
C25H31N7O4 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
(2S)-2-[[[(2S)-2-aminobutanoyl]amino]carbamoylamino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H31N7O4/c1-2-18(26)23(34)31-32-25(36)30-21(12-15-8-4-3-5-9-15)24(35)29-20(22(27)33)13-16-14-28-19-11-7-6-10-17(16)19/h3-11,14,18,20-21,28H,2,12-13,26H2,1H3,(H2,27,33)(H,29,35)(H,31,34)(H2,30,32,36)/t18-,20-,21-/m0/s1 |
Clave InChI |
YWHLURKOQARNNG-JBACZVJFSA-N |
SMILES isomérico |
CC[C@@H](C(=O)NNC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)N |
SMILES canónico |
CCC(C(=O)NNC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)

![6-chloro-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14232770.png)

![Ethyl N-[(10-hydroxydecyl)oxy]ethanimidate](/img/structure/B14232783.png)

![Phenyl[1-(1H-1,2,4-triazol-1-yl)cyclopentyl]methanone](/img/structure/B14232795.png)
![Benzonitrile, 5-[(2-methoxyethyl)propylamino]-2-nitro-](/img/structure/B14232799.png)
![Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-](/img/structure/B14232809.png)
![2,3-Bis[3-(4-ethylphenyl)prop-2-en-1-yl]quinoxaline](/img/structure/B14232813.png)


![Ethenyl(methyl)bis[(oxan-2-yl)oxy]silane](/img/structure/B14232828.png)
